3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

Description

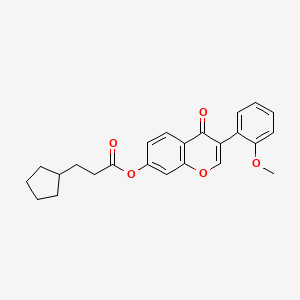

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a chromenone derivative characterized by a 4H-chromen-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a 3-cyclopentylpropanoate ester (Figure 1). Chromenones are heterocyclic compounds with a benzopyran backbone, widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Synthetic routes for similar chromenones often involve multi-component reactions or esterification of hydroxy-substituted chromenones with activated carboxylic acids . While direct synthesis data for this compound is unavailable, its structure suggests it could be synthesized via esterification of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one with 3-cyclopentylpropanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) .

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5/c1-27-21-9-5-4-8-18(21)20-15-28-22-14-17(11-12-19(22)24(20)26)29-23(25)13-10-16-6-2-3-7-16/h4-5,8-9,11-12,14-16H,2-3,6-7,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNJFLVKJFWNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)CCC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate typically involves multiple steps, starting with the formation of the chromen-4-one core. This can be achieved through the condensation of salicylaldehyde with acetophenone under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents at positions 3 (aryl group) and 7 (ester group). Key comparisons include:

*Calculated based on molecular formula C₂₄H₂₆O₅.

Key Observations:

- Molecular Weight and Substituent Effects: The target compound’s cyclopentylpropanoate ester contributes significantly to its higher molecular weight (394.45 g/mol) compared to analogs with simpler esters (e.g., 324.33 g/mol for the propionate ester) .

- Electronic Effects: The 2-methoxyphenyl group (electron-donating) at position 3 contrasts with the 4-chlorophenyl group (electron-withdrawing) in ’s compound, which may influence the chromenone ring’s electronic environment and reactivity .

Pharmacological Implications (Theoretical)

- Bioavailability: The cyclopentyl group’s steric bulk may hinder metabolic degradation, prolonging half-life compared to smaller esters like propionate.

- Target Binding: The 2-methoxyphenyl group’s orientation could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in piperazine-based analogs (), though direct activity data for chromenones is absent in the evidence .

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a synthetic compound belonging to the chromenone class, characterized by its unique structural features that may contribute to various biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a chromenone core, which is known for its diverse pharmacological properties. The presence of the methoxyphenyl and cyclopentylpropanoate groups enhances its potential biological interactions.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. A study focusing on similar compounds demonstrated their ability to scavenge free radicals, suggesting that this compound may also possess this activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Chromone derivatives are often investigated for their anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may reduce inflammation through similar pathways .

The proposed mechanism of action for this compound may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory mediators.

- Free Radical Scavenging : The antioxidant activity likely stems from the compound's ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Cell Signaling Modulation : By interacting with cellular receptors or signaling molecules, it may influence pathways related to apoptosis and cell cycle regulation.

Research Findings

Case Studies

While specific case studies on this compound are scarce, analogous studies on related compounds provide insight into its potential effects:

- Case Study on Chromenone Derivatives : A series of chromenone derivatives were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting tumor growth.

- Inflammation Model Studies : In vivo studies using animal models demonstrated that certain chromenones significantly reduced inflammation markers following administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.